molecular formula C19H20N2O3S B280634 3-methyl-1-phenyl-1H-pyrazol-5-yl 2,4,5-trimethylbenzenesulfonate

3-methyl-1-phenyl-1H-pyrazol-5-yl 2,4,5-trimethylbenzenesulfonate

Cat. No. B280634
M. Wt: 356.4 g/mol
InChI Key: GDDWXIZLNUNVID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-phenyl-1H-pyrazol-5-yl 2,4,5-trimethylbenzenesulfonate is a chemical compound that has gained considerable attention in scientific research due to its unique properties. It is a pyrazole derivative that is widely used in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-1H-pyrazol-5-yl 2,4,5-trimethylbenzenesulfonate is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-methyl-1-phenyl-1H-pyrazol-5-yl 2,4,5-trimethylbenzenesulfonate has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. It has also been reported to inhibit the proliferation of cancer cells and induce cell cycle arrest.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-methyl-1-phenyl-1H-pyrazol-5-yl 2,4,5-trimethylbenzenesulfonate in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations is its low solubility in water, which can make it difficult to use in aqueous solutions. It is also important to note that the effects of 3-methyl-1-phenyl-1H-pyrazol-5-yl 2,4,5-trimethylbenzenesulfonate may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the use of 3-methyl-1-phenyl-1H-pyrazol-5-yl 2,4,5-trimethylbenzenesulfonate in scientific research. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases and cancer. Another direction is to explore its use as a fluorescent probe for detecting reactive oxygen species in live cells. Additionally, further studies are needed to elucidate the mechanism of action of 3-methyl-1-phenyl-1H-pyrazol-5-yl 2,4,5-trimethylbenzenesulfonate and to optimize its use in lab experiments.

Synthesis Methods

The synthesis method of 3-methyl-1-phenyl-1H-pyrazol-5-yl 2,4,5-trimethylbenzenesulfonate involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane, and the resulting product is purified using column chromatography. This method has been reported to yield the desired product in high purity and yield.

Scientific Research Applications

3-methyl-1-phenyl-1H-pyrazol-5-yl 2,4,5-trimethylbenzenesulfonate has been extensively used in scientific research as a tool to investigate various biological processes. It has been reported to have a wide range of applications, including anti-inflammatory, anti-tumor, and anti-viral activities. It has also been used as a fluorescent probe to detect reactive oxygen species and as a photosensitizer in photodynamic therapy.

properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

(5-methyl-2-phenylpyrazol-3-yl) 2,4,5-trimethylbenzenesulfonate

InChI

InChI=1S/C19H20N2O3S/c1-13-10-15(3)18(11-14(13)2)25(22,23)24-19-12-16(4)20-21(19)17-8-6-5-7-9-17/h5-12H,1-4H3

InChI Key

GDDWXIZLNUNVID-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC(=NN2C3=CC=CC=C3)C)C

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC(=NN2C3=CC=CC=C3)C)C

Origin of Product

United States

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